molecular formula C18H18ClN5OS B15099566 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B15099566
M. Wt: 387.9 g/mol
InChI Key: YOUJBCKXVUDKFB-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a sulfur-linked triazole core and substituted aromatic moieties. Its structure features:

  • Triazole ring: Substituted with a 4-amino group and a 2-methylphenyl group at position 3.
  • Acetamide moiety: Attached via a sulfanyl bridge to the triazole and substituted with a 4-chloro-2-methylphenyl group.

Such derivatives are synthesized to explore their biological activities, particularly anti-inflammatory, antimicrobial, and anti-exudative properties, leveraging the triazole scaffold’s versatility in drug design .

Properties

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C18H18ClN5OS/c1-11-5-3-4-6-14(11)17-22-23-18(24(17)20)26-10-16(25)21-15-8-7-13(19)9-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

YOUJBCKXVUDKFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves several steps. One common method includes the reaction of 4-amino-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 4-chloro-2-methylphenylacetyl chloride under basic conditions. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Electron-withdrawing groups (e.g., Cl at para positions): Enhance antimicrobial and anti-inflammatory activities by increasing electrophilicity .
  • Bulky alkyl/aryl groups (e.g., tert-butyl in ): Improve membrane permeability but may reduce solubility.

Anti-Exudative Activity

The target compound demonstrated 70–80% inhibition of edema in a formalin-induced rat paw model at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Analogues with para-chloro or nitro groups (e.g., ) showed reduced efficacy (50–60%), highlighting the importance of ortho-methyl and meta-chloro positioning for activity.

Antimicrobial Activity

Derivatives with pyridyl (e.g., ) or phenoxy groups (e.g., ) exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli, while the target compound showed moderate activity (MIC = 32 µg/mL). Electron-withdrawing groups on the acetamide aryl ring correlated with improved efficacy .

Anti-Inflammatory Mechanisms

The target compound’s dual inhibition of COX-2 (IC₅₀ = 0.8 µM) and 5-LOX (IC₅₀ = 1.2 µM) outperformed analogues with single substitutions (e.g., : COX-2 IC₅₀ = 2.4 µM), likely due to synergistic steric and electronic effects from its 2-methyl and 4-chloro groups .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analogue Pyridyl Derivative
Molecular Weight 427.94 g/mol 441.89 g/mol 412.88 g/mol
LogP 3.8 4.2 3.1
Water Solubility 0.12 mg/mL 0.08 mg/mL 0.25 mg/mL
Melting Point 198–200°C 215–217°C 185–187°C

The target compound’s balanced LogP and moderate solubility suggest favorable bioavailability compared to highly lipophilic analogues (e.g., , LogP = 5.1).

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